molecular formula C12H16N2O2 B12574076 Pyridazine, 3,6-bis(1-ethoxyethenyl)- CAS No. 479628-48-3

Pyridazine, 3,6-bis(1-ethoxyethenyl)-

Cat. No.: B12574076
CAS No.: 479628-48-3
M. Wt: 220.27 g/mol
InChI Key: POXFKERRTKKUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine, 3,6-bis(1-ethoxyethenyl)- is a heterocyclic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make pyridazine derivatives attractive for various applications in drug design and molecular recognition.

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3,6-bis(1-ethoxyethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse reactions, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of pyridazine derivatives include Lewis acids, copper catalysts, and silyl enol ethers . Reaction conditions often involve mild temperatures and neutral pH, ensuring high selectivity and yield.

Major Products Formed: The major products formed from the reactions of pyridazine derivatives depend on the specific reaction conditions and reagents used. For example, the aza-Diels-Alder reaction typically yields 6-aryl-pyridazin-3-amines, while the Lewis acid-mediated reactions produce functionalized pyridazines .

Properties

CAS No.

479628-48-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3,6-bis(1-ethoxyethenyl)pyridazine

InChI

InChI=1S/C12H16N2O2/c1-5-15-9(3)11-7-8-12(14-13-11)10(4)16-6-2/h7-8H,3-6H2,1-2H3

InChI Key

POXFKERRTKKUJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NN=C(C=C1)C(=C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.